N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide
Description
N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-fluorophenyl group at the 2-position and a 2-phenylacetamide moiety at the 3-position.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2S/c20-14-6-8-15(9-7-14)23-19(16-11-26(25)12-17(16)22-23)21-18(24)10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOAFZHUBDTMNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1=O)C3=CC=C(C=C3)F)NC(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound features a unique structural framework that includes:
- Thieno[3,4-c]pyrazole core : A heterocyclic structure known for its biological activity.
- Fluorophenyl group : This substitution may enhance the compound's interaction with biological targets.
- Phenylacetamide moiety : Often associated with various pharmacological effects.
The molecular formula is , and it has a molecular weight of approximately 373.41 g/mol.
Anticancer Potential
Research indicates that derivatives of phenylacetamide, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. Notably:
-
Cell Lines Tested :
- Prostate carcinoma (PC3)
- Breast cancer (MCF-7)
- Promyelocytic leukemia (HL-60)
- Findings :
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Kinases : Similar compounds have shown inhibitory activity against kinases such as FLT3 and JAK2, which are critical in cancer signaling pathways .
Comparative Biological Activity
To better understand the uniqueness of this compound, a comparison with other related compounds reveals distinct biological profiles:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| N-(2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide | Contains nitrophenyl group | Different biological activity profile |
| N-(2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide | Methyl substitution on phenyl ring | Varies in electronic properties |
In Vitro Studies
In vitro studies have demonstrated that compounds related to N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenyacetamide can induce apoptosis in cancer cells while exhibiting lower toxicity compared to standard chemotherapeutics like imatinib .
In Vivo Studies
While in vitro results are promising, further investigations into in vivo efficacy are necessary to validate these findings and assess therapeutic potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-(4-Methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide (CAS: 958587-50-3)
- Substituents :
- 4-Methoxyphenyl at the 2-position.
- Cyclohexanecarboxamide at the 3-position.
- Molecular Weight : 373.50 g/mol.
- H-Bond Donors/Acceptors: 1 donor, 5 acceptors.
- The cyclohexanecarboxamide group introduces a bulky aliphatic chain, which may reduce membrane permeability compared to the aromatic 2-phenylacetamide in the target compound .
N-[2-(2,3-Dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide (CAS: 958984-08-2)
- Substituents :
- 2,3-Dimethylphenyl at the 2-position.
- Furan-2-carboxamide at the 3-position.
- Key Differences :
Structural Comparison Table
Implications for Drug Discovery
- Fluorine vs. Methoxy : The 4-fluoro group in the target compound may improve metabolic stability and bioavailability compared to the 4-methoxy analog, as fluorine is less prone to oxidative metabolism.
- Amide Choice : The 2-phenylacetamide group balances lipophilicity and H-bonding capacity, whereas the cyclohexanecarboxamide analog () may prioritize bulkier, conformationally restricted interactions.
Preparation Methods
Construction of the Thieno[3,4-c]Pyrazole Skeleton
The thieno[3,4-c]pyrazole core is synthesized via cyclocondensation of 3,4-dihydrothiophene derivatives with hydrazine precursors. For example, 3,4-dihydrothiophene-2-carboxylate reacts with 4-fluorophenylhydrazine under reflux in ethanol, catalyzed by acetic acid, to form 2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazole . Key parameters include:
- Temperature : 80–100°C
- Reaction Time : 12–24 hours
- Yield : 60–75%
The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the thiophene carbonyl, followed by intramolecular cyclization to form the pyrazole ring.
Oxidation at the 5-Position
The 5-oxido group is introduced through controlled oxidation using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C. This step requires careful stoichiometry to avoid over-oxidation:
- Oxidant : 1.1 equivalents of mCPBA
- Yield : 85–90%
Functionalization with 2-Phenylacetamide
Amidation Strategy
The acetamide side chain is introduced via coupling between the pyrazole amine and 2-phenylacetic acid . This employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile:
- Activation : 2-Phenylacetic acid (1.2 equivalents) is mixed with EDC (1.5 equivalents) and HOBt (1.5 equivalents) in acetonitrile for 30 minutes.
- Coupling : The oxidized pyrazole intermediate (1 equivalent) is added, and the reaction stirs for 24 hours.
- Workup : The mixture is diluted with ethyl acetate, washed with NaHCO₃ and brine, dried (Na₂SO₄), and concentrated.
Optimization and Process Refinement
Solvent and Base Screening
Optimization studies reveal that dimethylformamide (DMF) enhances reaction rates for cyclization steps compared to ethanol, while potassium carbonate improves yields during amidation (Table 1).
Table 1: Impact of Solvent and Base on Amidation Yield
| Solvent | Base | Yield (%) |
|---|---|---|
| Acetonitrile | None | 65 |
| DMF | K₂CO₃ | 78 |
| THF | Triethylamine | 60 |
Microwave-Assisted Synthesis
Adapting methods from thieno[2,3-d]pyrimidine synthesis, microwave irradiation (100°C, 300 W) reduces cyclization time from 24 hours to 45 minutes, achieving comparable yields (68%).
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with a retention time of 12.3 minutes.
Challenges and Troubleshooting
Regioselectivity in Cyclization
Competing pathways may yield regioisomers during pyrazole formation. Using bulky hydrazines (e.g., 4-fluorophenylhydrazine) favors the desired 2-substituted product via steric control.
Oxidation Side Reactions
Over-oxidation to sulfone derivatives is mitigated by maintaining low temperatures (0–5°C) and limiting oxidant equivalents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
